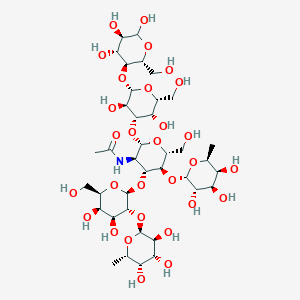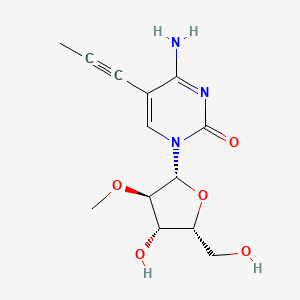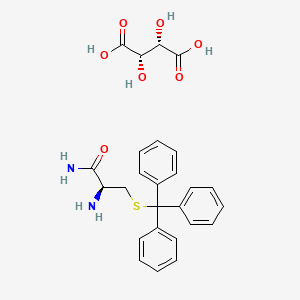![molecular formula C18H31Cl4N3O B11825969 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride](/img/structure/B11825969.png)
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride is a compound known for its significant pharmacological properties. It is commonly referred to in scientific literature for its role in the treatment of various psychiatric disorders, particularly schizophrenia and bipolar disorder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine involves multiple steps. One of the common synthetic routes includes the reaction of 2,3-dichlorophenylpiperazine with an appropriate cyclohexylamine derivative under controlled conditions . The reaction typically requires the use of solvents like methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product in its dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Applications De Recherche Scientifique
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Employed in the development of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets in the brain. It primarily acts on dopamine and serotonin receptors, modulating their activity to achieve therapeutic outcomes. The pathways involved include the inhibition of dopamine D2 and serotonin 5-HT1A receptors, which play a crucial role in mood regulation and cognitive functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cariprazine: Another antipsychotic with a similar structure and mechanism of action.
Aripiprazole: Shares some pharmacological properties but differs in its receptor binding profile.
Risperidone: Similar therapeutic applications but distinct in its chemical structure.
Uniqueness
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine stands out due to its specific receptor binding affinity and the resulting pharmacological effects. Its unique structure allows for targeted interactions with dopamine and serotonin receptors, making it highly effective in treating certain psychiatric conditions .
Propriétés
Formule moléculaire |
C18H31Cl4N3O |
|---|---|
Poids moléculaire |
447.3 g/mol |
Nom IUPAC |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.2ClH.H2O/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;;;/h1-3,14-15H,4-13,21H2;2*1H;1H2 |
Clé InChI |
MYFGOYKKTHBBQT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3aR,4S,5R,6R,8aR)-6-methyl-2-phenylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol](/img/structure/B11825909.png)
![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
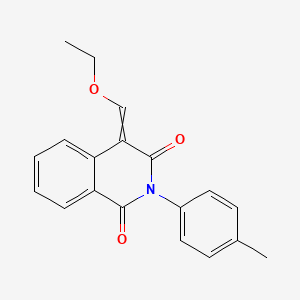
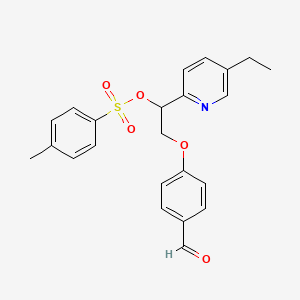

![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)

